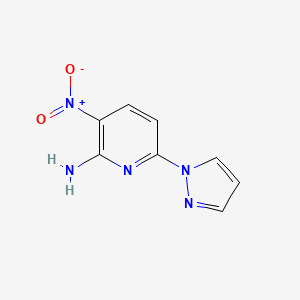![molecular formula C12H13NO2 B11894060 9-Hydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one](/img/structure/B11894060.png)
9-Hydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Hydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one is a heterocyclic compound that belongs to the class of isoquinoline derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one typically involves the acylation of 1-methyl-3,3-dialkyl-3,4-dihydroisoquinolines with acid chlorides to afford enaminoketones. These enaminophenylketones are then reacted with oxalyl chloride to provide 1-benzoyl-5,5-dialkyl-2,3,5,6-tetrahydropyrrolo[2,1-A]isoquinoline-2,3-diones . The reaction conditions often include the use of dichloromethane as a solvent and room temperature to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
9-Hydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
9-Hydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one has several scientific research applications:
作用機序
The mechanism of action of 9-Hydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one involves its interaction with specific molecular targets and pathways. This compound is known to act as an antagonist at α2-adrenoceptors, enhancing synaptic norepinephrine levels by blocking feedback inhibition processes . This mechanism is potentially useful in the treatment of conditions such as depression, memory impairment, and sexual dysfunction .
類似化合物との比較
Similar Compounds
1,2,3,10B-Tetrahydropyrrolo[2,1-A]phthalazine Derivatives: These compounds share a similar core structure and are synthesized using phosphine-catalyzed [3 + 2] cycloaddition reactions.
1,2,3,4-Tetrahydropyrrolo[1,2-A]pyrimidinium Alkaloids: These natural products exhibit similar pharmacological properties and are isolated from marine sponges.
Uniqueness
9-Hydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one is unique due to its specific hydroxyl group at the 9-position, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
9-hydroxy-2,5,6,10b-tetrahydro-1H-pyrrolo[2,1-a]isoquinolin-3-one |
InChI |
InChI=1S/C12H13NO2/c14-9-2-1-8-5-6-13-11(10(8)7-9)3-4-12(13)15/h1-2,7,11,14H,3-6H2 |
InChIキー |
SDPTUEHYNKXAPE-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N2C1C3=C(CC2)C=CC(=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(8R)-8-(Propan-2-yl)-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B11893977.png)
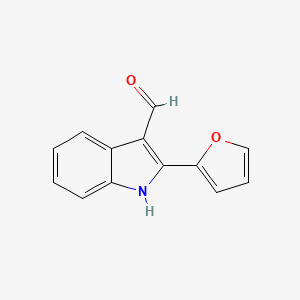

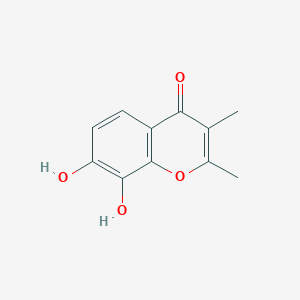
![4-Chlorofuro[2,3-b]quinoline](/img/structure/B11894007.png)
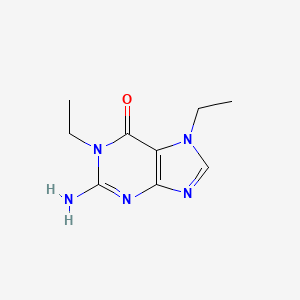
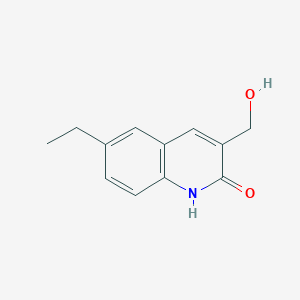




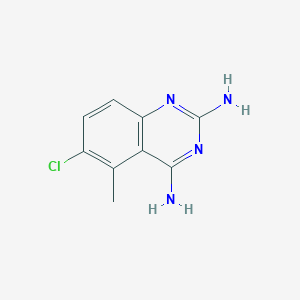
![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11894058.png)
